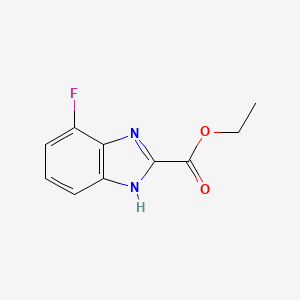
Ethyl 4-Fluorobenzimidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-Fluorobenzimidazole-2-carboxylate is a fluorinated benzimidazole derivative Benzimidazoles are heterocyclic aromatic organic compounds, and the presence of fluorine atoms in these structures often enhances their biological activity and chemical stability
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzonitrile and o-phenylenediamine.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a strong base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over temperature and reaction time to optimize yield and purity.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-bearing positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Amines or amides.
Substitution Products: Alkylated or amino-substituted derivatives.
Applications De Recherche Scientifique
Ethyl 4-Fluorobenzimidazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biology: The compound is used in biological studies to investigate the effects of fluorinated benzimidazoles on cellular processes.
Chemistry: It is utilized in organic synthesis as a precursor for more complex molecules.
Industry: The compound finds applications in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethyl 4-Fluorobenzimidazole-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate specific enzymes involved in disease processes.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Ethyl Benzimidazole-2-carboxylate
Ethyl 4-Chlorobenzimidazole-2-carboxylate
Ethyl 4-Methylbenzimidazole-2-carboxylate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H9FN2O2 |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
ethyl 4-fluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-12-7-5-3-4-6(11)8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
YBWFDEITOSXXHH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(N1)C=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















